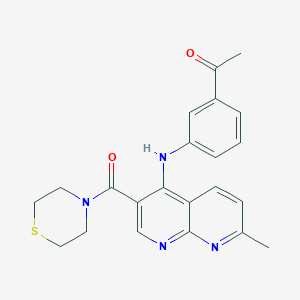
1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone is an organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest in synthetic organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone typically involves multiple steps starting from simpler organic molecules. Key steps include the formation of the naphthyridine ring, introduction of the thiomorpholine moiety, and final coupling with the phenyl ring. Reactions often require specific catalysts, solvents, and controlled conditions (e.g., temperature, pH) to achieve high yields and purity.
Industrial Production Methods: : Large-scale production employs optimized methods to enhance efficiency and reduce costs. Techniques such as continuous flow synthesis, advanced purification processes, and automation play crucial roles in industrial settings, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: : 1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone undergoes various types of reactions, including oxidation, reduction, and substitution. Its functional groups (e.g., amine, ketone) allow for diverse chemical transformations.
Common Reagents and Conditions: : Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides) are commonly used in its reactions. Conditions such as acidic or basic environments, solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium) are tailored to facilitate specific transformations.
Major Products Formed:
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules, aiding in the development of novel drugs and materials.
Biology: : Biological research explores its interactions with proteins and enzymes, evaluating its potential as a therapeutic agent.
Medicine: : Its unique structure and chemical properties make it a candidate for drug discovery, particularly in targeting specific diseases through molecular docking and bioactivity studies.
Industry: : In industrial applications, it can be utilized in the synthesis of advanced materials and specialty chemicals, contributing to innovations in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Pathways involved include signal transduction, enzyme inhibition, and receptor modulation, depending on the context of its use.
Comparison with Similar Compounds
Comparison: : Compared to similar compounds, 1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone stands out due to its unique combination of functional groups and structural complexity, offering distinct reactivity and potential for diverse applications.
List of Similar Compounds
1-(3-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone
1-(3-((7-Methyl-3-(piperidine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone
1-(3-((7-Methyl-3-(pyrrolidine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone
Hope this helps illuminate the vast potential and intricate beauty of this compound. Fascinating stuff, right?
Properties
IUPAC Name |
1-[3-[[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-14-6-7-18-20(25-17-5-3-4-16(12-17)15(2)27)19(13-23-21(18)24-14)22(28)26-8-10-29-11-9-26/h3-7,12-13H,8-11H2,1-2H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKYSNNEPNDSQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)C)C(=O)N4CCSCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407067.png)
![2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2407068.png)
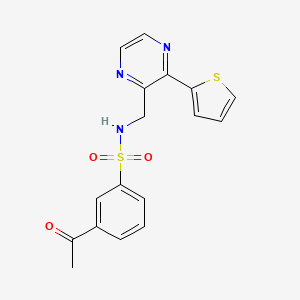

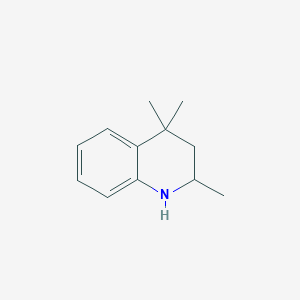

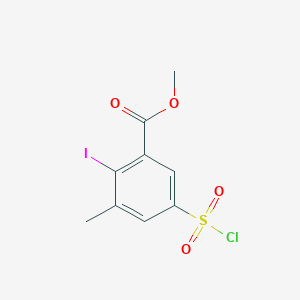
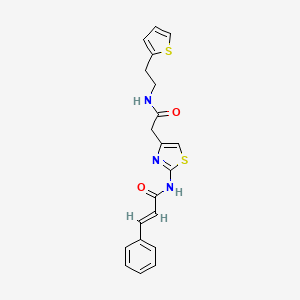
![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)
![(2-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2407080.png)
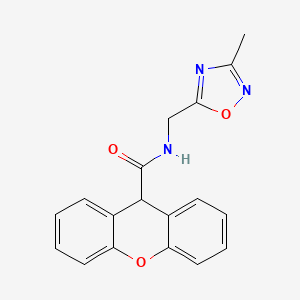

![7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2407085.png)
